1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid
Description
The compound 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1173046-09-7) is a pyrazole derivative with a molecular formula of C₉H₁₀N₄O₄S and a molecular weight of 270.27 g/mol . Its structure features a pyrazole ring substituted at the 4-position with a 1,3-dimethylpyrazole moiety linked via a sulfonyl (-SO₂-) group and a carboxylic acid (-COOH) group at the 3-position of the second pyrazole ring (Figure 1). This sulfonyl linkage distinguishes it from simpler pyrazole-carboxylic acid derivatives and influences its physicochemical and biological properties.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-6-8(5-12(2)10-6)13-4-3-7(11-13)9(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RWXZIXKTABYTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N2C=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the carboxylic acid group . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized pyrazole derivatives .
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The pathways involved often include key biochemical processes, such as signal transduction or metabolic regulation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Derivatives
Structural Variations and Their Impacts
Sulfonyl vs. This may improve solubility in polar solvents and influence binding affinity in biological systems .
Electron-Withdrawing Groups : Fluorophenyl (e.g., 11i, Z899051432) and nitro groups (e.g., 4b) increase electrophilicity, enhancing reactivity in nucleophilic substitution or redox reactions. These groups are critical in antimicrobial and antitumor activities .
Biological Activity
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1146616-03-6) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid is characterized by two fused pyrazole rings and a carboxylic acid group. Its molecular formula is , with a molecular weight of 180.16 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 180.16 g/mol |
| CAS Number | 1146616-03-6 |
| Solubility | Soluble in water |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In one study, derivatives of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid were evaluated against various cancer cell lines. The results demonstrated potent cytotoxic effects, particularly against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values indicating strong potential as anticancer agents .
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory activity of pyrazole compounds. For instance, derivatives were shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances its antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .
The biological activities of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Interaction with Receptors : The compound may bind to specific receptors on cell membranes, influencing cellular responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Activity : A recent study reported that a derivative exhibited an IC50 value of 5.35 µM against HepG2 cells, showcasing its potential as an effective anticancer agent compared to standard chemotherapy drugs .
- Anti-inflammatory Study : In vivo experiments revealed that the compound significantly reduced edema in animal models when compared to control groups treated with standard anti-inflammatory medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
